Transdermal Peptide Disulfide is a specialized peptide designed to enhance the transdermal delivery of macromolecules. This compound, specifically the Transdermal Peptide TD 1 Amide, consists of an eleven-amino acid sequence and is known for its ability to bind to the sodium/potassium-ATPase beta-subunit (ATP1B1), primarily interacting with its C-terminus. The unique structure of this peptide facilitates the transport of larger therapeutic agents across the skin barrier, which is typically challenging due to the skin's protective properties.
Transdermal Peptide Disulfide is classified as a synthetic peptide. Its development stems from the need for effective delivery systems in pharmacology, particularly in transdermal drug delivery applications. The compound can be sourced from specialized chemical suppliers and is often utilized in research settings focused on drug delivery mechanisms.
The synthesis of Transdermal Peptide Disulfide typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The solid-phase synthesis involves using various coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) to facilitate the coupling process. The resin used must be inert and compatible with the reagents involved in the synthesis. The final product is obtained by cleaving the peptide from the resin and purifying it through high-performance liquid chromatography (HPLC) .
The molecular formula for Transdermal Peptide Disulfide is , with a molecular weight of approximately 1061.15 g/mol. The structure features a disulfide bond that plays a crucial role in maintaining its stability and functionality during transdermal delivery.
The compound's CAS number is 888486-23-5, which uniquely identifies it in chemical databases. The presence of sulfur atoms in its structure indicates that it can form disulfide bridges, which are essential for its biological activity .
Transdermal Peptide Disulfide undergoes several chemical reactions during its synthesis and application:
The formation of disulfide bonds can be achieved through mild oxidation conditions, which are critical for preserving the integrity of sensitive amino acid side chains during synthesis .
The mechanism by which Transdermal Peptide Disulfide enhances transdermal drug delivery involves several steps:
Studies have shown that peptides like Transdermal Peptide Disulfide can improve dermal penetration significantly compared to conventional delivery methods .
Transdermal Peptide Disulfide is a white to off-white powder that is soluble in water, making it suitable for various formulations. It should be stored at low temperatures (-20°C for powder and -80°C for solutions) to maintain stability over time .
These properties indicate its potential for use in pharmaceutical formulations aimed at enhancing transdermal delivery .
Transdermal Peptide Disulfide has several scientific applications, primarily in drug delivery systems:
The development of transdermal drug delivery has progressed through distinct generations, each addressing fundamental limitations of its predecessor. First-generation systems (1980s) relied on passive diffusion, enabling delivery of small (<500 Da), lipophilic molecules like nicotine and nitroglycerin. These systems faced significant constraints: molecular weight thresholds excluded >90% of therapeutic peptides and proteins, while hydrophilicity and large size prevented adequate permeation of the stratum corneum (SC)—the skin’s primary barrier layer [3] [5]. Second-generation approaches introduced chemical enhancers (e.g., alcohols, sulfoxides) and physical methods (iontophoresis, ultrasound) to disrupt SC integrity. While these increased permeability for molecules up to ~10 kDa, they caused nonspecific tissue damage, irritation, and inconsistent delivery kinetics [5] [10].
The emergence of third-generation technologies marked a paradigm shift toward precision enhancement. Microneedle arrays—miniaturized projections that create transient microchannels—enabled delivery of insulin, vaccines, and antibodies (5–150 kDa) by bypassing the SC entirely. Despite their efficacy, limitations persisted: manufacturing complexity, potential for biofilm formation, and patient discomfort [1] [10]. This technological evolution highlighted an unmet need: a noninvasive, biomimetic approach capable of modulating skin permeability without structural compromise. Enter peptide-based facilitators—molecular engines designed for targeted barrier modulation.
Table 1: Generations of Transdermal Delivery Technologies
| Generation | Key Technologies | Molecular Weight Range | Limitations |
|---|---|---|---|
| First | Passive patches, liposomes | <500 Da | Excluded peptides/proteins |
| Second | Chemical enhancers, iontophoresis, electroporation | Up to 10 kDa | Tissue damage, poor specificity |
| Third | Microneedles, thermal ablation | 5–150 kDa | Invasiveness, cost, stability issues |
| Next-Generation | Peptide facilitators (e.g., TD-1) | >1,000 kDa | N/A |
The stratum corneum’s "brick-and-mortar" architecture—comprising corneocytes embedded in lipid matrices (ceramides, cholesterol)—forms a formidable barrier. Macromolecular therapeutics face twin challenges: enzymatic degradation in the epidermis and restricted diffusion through narrow (≤10 Å) intercellular pathways [3] [8]. Early chemical penetration enhancers (CPEs) like dimethyl sulfoxide (DMSO) solubilized lipids but caused erythema, protein denaturation, and barrier irreversibility [6].
Skin-penetrating peptides (SKPs) emerged as precision alternatives. These short (6–30 amino acids) sequences employ biomimetic mechanisms:
TD-1’s discovery in 2006 represented a quantum leap. Selected from a phage library expressing disulfide-constrained heptapeptides, it exhibited unparalleled tropism for keratinocyte membranes without cytotoxic disruption [6]. Mechanistically, SKPs achieve barrier penetration through:
Transdermal Peptide Disulfide (TD-1; CAS 888486-23-5) is an 11-amino-acid peptide (Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly) stabilized by a disulfide bridge between Cys² and Cys¹⁰. Its molecular weight (1061.15 Da) and amphipathic structure enable deep SC penetration while maintaining conformational stability in physiological matrices [2] [6]. Unlike nonspecific enhancers, TD-1 targets the sodium-potassium ATPase beta-subunit (ATP1B1)—a transmembrane protein abundant in keratinocytes. Binding occurs via electrostatic interactions with ATP1B1’s C-terminal domain, inducing:
Table 2: Structural and Functional Attributes of TD-1
| Property | Characteristic | Functional Implication |
|---|---|---|
| Sequence | ACSSSPSKHCG (disulfide: Cys²-Cys¹⁰) | Stabilized loop enhances protease resistance |
| Molecular Target | ATP1B1 C-terminus | High-affinity (Kd = 0.8 μM), keratinocyte-specific binding |
| Cellular Response | ATP1B1 endocytosis → tight junction modulation | Reversible, non-lytic barrier opening |
| Payload Compatibility | Insulin, antibodies, siRNA, hyaluronic acid | Broad macromolecular delivery (1–1000 kDa) |
TD-1’s efficacy transcends traditional size limitations. Experimental data confirms:
The peptide’s programmable kinetics are equally transformative. Activity onset occurs within 15 minutes, peaking at 2 hours, with full barrier recovery within 24 hours—enabling pulsatile delivery windows without permanent compromise [2] [8]. Integration with nanotechnologies further amplifies its potential: lipid nanoparticles functionalized with TD-1 achieve 40% deeper follicular penetration than unmodified counterparts, enabling targeted vaccine or retinoid delivery [8] [10].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5